N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylmethanesulfonamide is a complex organic compound that belongs to the class of imidazopyridines. Imidazopyridines are known for their wide range of pharmacological activities, making them valuable in medicinal chemistry
Mechanism of Action
Target of Action
The compound N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylmethanesulfonamide is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives have been identified as covalent anticancer agents . They are known to target the KRAS G12C protein, which is often mutated in various types of cancers . The KRAS G12C protein plays a crucial role in cell proliferation and survival, making it a significant target for anticancer therapies .
Mode of Action
The compound interacts with its target, the KRAS G12C protein, through a covalent bond . This interaction inhibits the function of the KRAS G12C protein, thereby preventing the proliferation of cancer cells . The compound’s mode of action is facilitated by the Groebke–Blackburn–Bienaymè reaction .
Biochemical Pathways
The compound affects the RAS signaling pathway, which is involved in cell growth and survival . By inhibiting the KRAS G12C protein, the compound disrupts this pathway, leading to the inhibition of cancer cell proliferation .
Pharmacokinetics
Imidazole derivatives are generally known for their broad range of chemical and biological properties, which make them valuable in drug development
Result of Action
The primary result of the compound’s action is the inhibition of cancer cell proliferation . This is achieved through the covalent inhibition of the KRAS G12C protein, disrupting the RAS signaling pathway that is crucial for cell growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylmethanesulfonamide typically involves multistep reactions. One common method includes the reaction of 2-aminopyridine with benzyl halides to form the imidazo[1,2-a]pyridine core . This intermediate is then reacted with cyclopropylamine and phenylmethanesulfonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
Scientific Research Applications
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its broad range of biological activities.
Imidazo[1,2-b]pyridazine: Exhibits similar pharmacological properties but with different structural features.
Imidazo[1,2-a]pyrimidine: Another related compound with significant medicinal chemistry applications.
Uniqueness
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylmethanesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopropyl and sulfonamide groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-24(23,14-15-6-2-1-3-7-15)21(16-9-10-16)13-17-12-19-18-8-4-5-11-20(17)18/h1-8,11-12,16H,9-10,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINIXAMECIOPGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=C3N2C=CC=C3)S(=O)(=O)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.